2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene
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Overview
Description
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of two methoxy groups attached to the benzene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-(2,5-dimethoxyphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another approach involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethoxyphenylboronic acid is coupled with 1,4-dimethoxybenzene in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with similar structural features but different biological activity.
1,4-Dimethoxybenzene: Shares the dimethoxybenzene core but lacks the ethyl substituent.
Uniqueness
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is unique due to the presence of both the 2,5-dimethoxyphenyl and 1,4-dimethoxybenzene moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
20306-76-7 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[2-(2,5-dimethoxyphenyl)ethyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-9-17(21-3)13(11-15)5-6-14-12-16(20-2)8-10-18(14)22-4/h7-12H,5-6H2,1-4H3 |
InChI Key |
PJPONKMXDCEBRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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